

# A Technical Guide to Nepitrin: CAS Number, Synonyms, and Biological Activity

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## Compound of Interest

Compound Name: *Nepitrin*

Cat. No.: *B1678194*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nepitrin**, a flavonoid glycoside with demonstrated anti-inflammatory and neuroprotective properties. This document outlines its chemical identity, including its CAS number and synonyms, and delves into the molecular mechanisms underlying its biological activities. Detailed experimental protocols and quantitative data are presented to support further research and development.

## Chemical Identity

**Nepitrin**, a naturally occurring flavonoid, is chemically known as 2-(3,4-dihydroxyphenyl)-7-( $\beta$ -D-glucopyranosyloxy)-5-hydroxy-6-methoxy-4H-1-benzopyran-4-one<sup>[1]</sup>.

CAS Number: 569-90-4<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

Synonyms: **Nepitrin** has been identified by a variety of synonyms in scientific literature and chemical databases. These include:

- 6-methoxy Luteolin-7-glucoside<sup>[1]</sup>
- Nepetin 7-O-glucoside<sup>[1]</sup>
- Eupafolin-7-O-glucoside
- 5,3',4'-trihydroxy-6-methoxyflavone<sup>[2]</sup>

- 6-Methoxyluteolin 7-glucoside[2][3]
- 3',4',5-Trihydroxy-6-methoxy-7-(glucosyloxy)flavone[2][4]
- Nepetin-7-glucoside[3][5]
- Eupatolin 7-glucoside[4]

## Biological Activity and Signaling Pathways

**Nepitrin** has shown significant potential as both an anti-inflammatory and a neuroprotective agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.

### Anti-inflammatory Effects

**Nepitrin** exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades. In retinal pigment epithelial (RPE) cells, **Nepitrin** has been shown to inhibit inflammation induced by interleukin-1 $\beta$  (IL-1 $\beta$ ) by targeting the NF- $\kappa$ B and MAPK signaling pathways[6].

Key Signaling Pathways:

- **PLC $\gamma$ 1 and Akt Signaling:** **Nepitrin** has been observed to suppress degranulation and the generation of eicosanoids in mast cells by inhibiting the Phospholipase Cy1 (PLC $\gamma$ 1) and Akt signaling pathways.
- **NF- $\kappa$ B Signaling:** **Nepitrin** can decrease the nuclear translocation of the p65 subunit of NF- $\kappa$ B. This is achieved by suppressing the phosphorylation of the inhibitor of NF- $\kappa$ B (I $\kappa$ B) and the I $\kappa$ B kinase (IKK)[6].
- **MAPK Signaling:** The compound also attenuates the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK[6].

The inhibition of these pathways ultimately leads to a reduction in the secretion and mRNA expression of pro-inflammatory mediators such as IL-6, IL-8, and MCP-1[6].

### Neuroprotective Effects

The neuroprotective properties of flavonoids like **Nepitrin** are often attributed to their antioxidant and anti-inflammatory activities. These compounds can modulate signaling pathways crucial for neuronal survival and function. While direct and extensive studies on **Nepitrin**'s neuroprotective signaling are emerging, the mechanisms are thought to be similar to other structurally related flavonoids, which involve the Nrf2/ARE and NF-κB pathways[7]. Gossypitrin, a similar flavonoid, has shown neuroprotective potential against hypoxic cell damage, likely through its antioxidant effects[8].

## Quantitative Data

The following tables summarize the available quantitative data on the biological activity of **Nepitrin** and related flavonoids.

Table 1: Anti-inflammatory Activity of **Nepitrin**

Assay	Cell Line	Inducer	Measured Effect	IC50 / Effective Concentration	Reference
Cytokine Secretion (IL-6, IL-8, MCP-1)	ARPE-19	IL-1β	Dose-dependent decrease in protein and mRNA levels	Significant decrease at tested concentrations	[6]
NF-κB Activation	ARPE-19	IL-1β	Decreased nuclear translocation of p65	Not specified	[6]

| MAPK Phosphorylation (ERK1/2, JNK, p38) | ARPE-19 | IL-1β | Decreased phosphorylation | Not specified |[6] |

Table 2: Neuroprotective and Antioxidant Activity of Related Flavonoids

Compound	Assay	Cell Line/System	Measured Effect	EC50 / IC50	Reference
Gossypitrin	Cell Viability (KCN-induced hypoxia)	PC12	Cytoprotection	IC50: 4.82 ± 0.84 µM	[8]
Gossypitrin	DPPH Radical Scavenging	Cell-free	Antioxidant activity	IC50: Lower than Trolox	[8]
Gossypitrin	ABTS Radical Scavenging	Cell-free	Antioxidant activity	IC50: Lower than Trolox	[8]

| Gossypitrin | Lipid Peroxidation Inhibition | Cell-free | Antioxidant activity | IC50: 24.26 µM |[8] |

## Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the biological activities of **Nepitrin**. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

### Anti-inflammatory Assays

- **Cell Culture and Treatment:** Human retinal pigment epithelial (ARPE-19) cells are cultured and then stimulated with IL-1β to induce an inflammatory response. Cells are pre-treated with varying concentrations of **Nepitrin** to assess its inhibitory effects.
- **Cytokine Measurement (ELISA and qRT-PCR):** The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The corresponding mRNA expression levels are measured by quantitative real-time polymerase chain reaction (qRT-PCR).

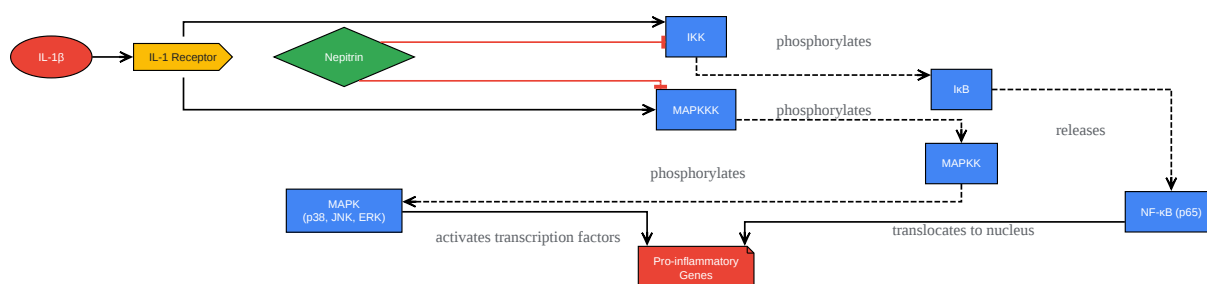
- **Western Blot Analysis:** To determine the effect on signaling pathways, whole-cell lysates are prepared and subjected to Western blotting. Specific antibodies are used to detect the phosphorylated (activated) and total forms of key proteins in the NF- $\kappa$ B (p65, I $\kappa$ B, IKK) and MAPK (ERK, JNK, p38) pathways.

## Neuroprotective Assays

- **Cell Viability and Cytotoxicity Assays:** Neuronal cell lines (e.g., PC12) are exposed to a neurotoxin or hypoxic conditions to induce cell death. The protective effect of the compound is assessed by measuring cell viability using methods like the MTT assay.
- **Antioxidant Activity Assays:** The free radical scavenging activity is determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The inhibition of lipid peroxidation can also be measured.

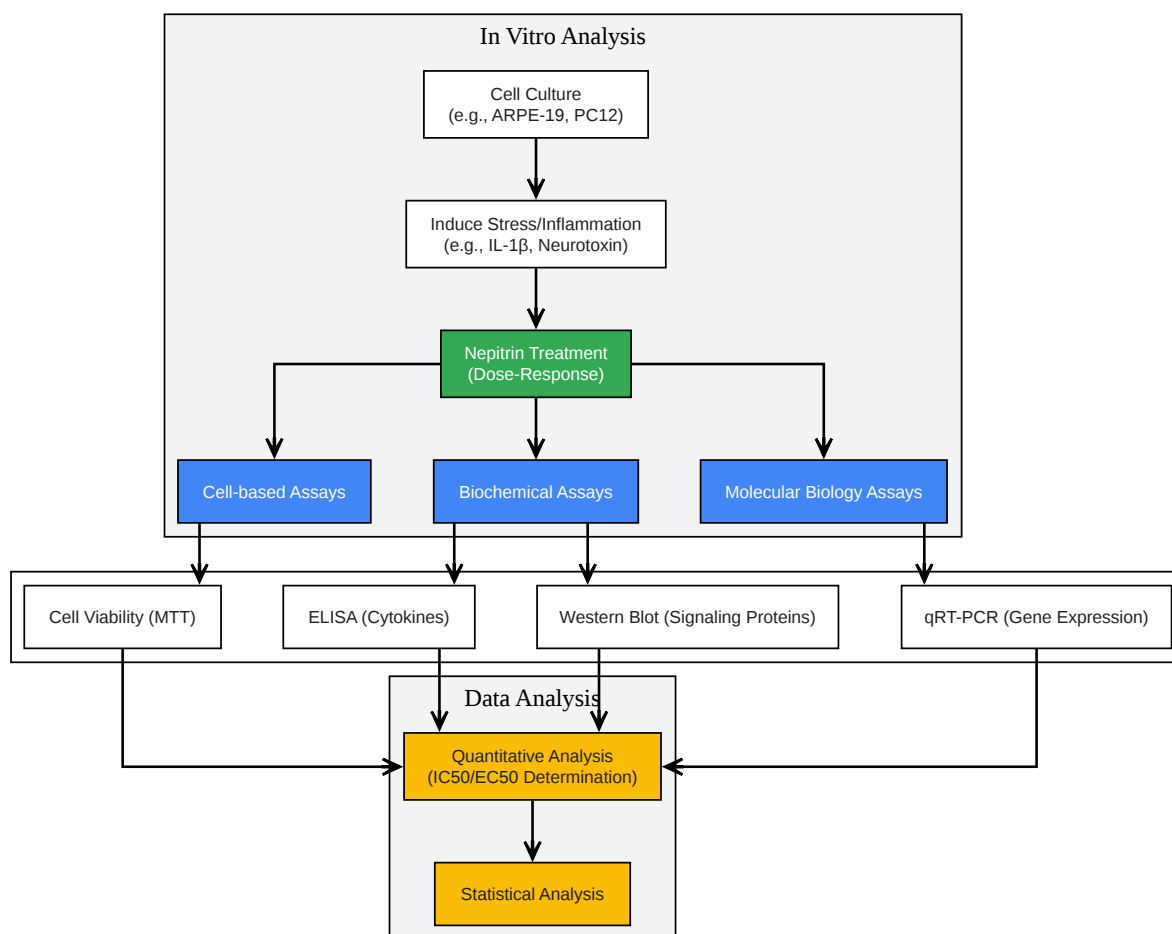
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Nepitrin** and a general experimental workflow for its analysis.



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Caption: **Nepitrin's** Anti-inflammatory Signaling Pathway.

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Caption: General Experimental Workflow for **Nepitrin** Analysis.

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